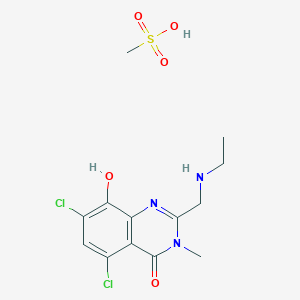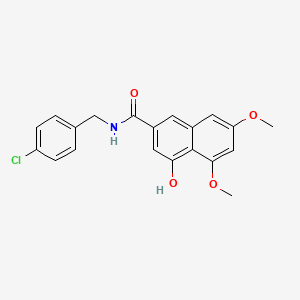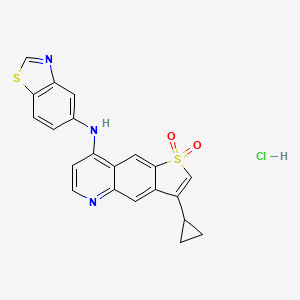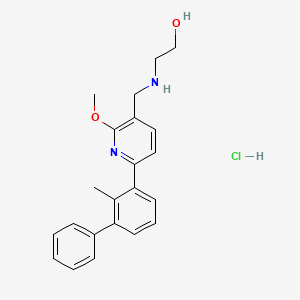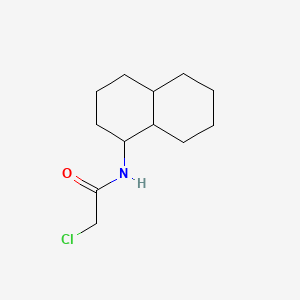![molecular formula C39H64N8O10 B12399192 [Lys5,MeLeu9,Nle10]Neurokinin A(4-10)](/img/structure/B12399192.png)
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is a synthetic analogue of Neurokinin A, a member of the tachykinin peptide family. This compound is a selective and potent agonist for the neurokinin 2 receptor (NK2R), which plays a crucial role in smooth muscle contraction across various tissues .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of SPPS are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product’s quality .
Análisis De Reacciones Químicas
Types of Reactions
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in:
Oxidation: Involving the oxidation of methionine residues.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid substitution during synthesis to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Protected amino acids and coupling reagents like HBTU or DIC.
Major Products
The major product of these reactions is the fully synthesized [Lys5,MeLeu9,Nle10]Neurokinin A(4-10) peptide, with potential by-products including truncated peptides or peptides with incomplete deprotection .
Aplicaciones Científicas De Investigación
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigates the role of NK2R in smooth muscle contraction and neurotransmission.
Medicine: Explores potential therapeutic applications in treating bladder and bowel dysfunctions.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents
Mecanismo De Acción
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) exerts its effects by selectively binding to and activating NK2R. This activation leads to the contraction of smooth muscles in various tissues, including the bladder and gastrointestinal tract. The molecular pathway involves the activation of G-protein coupled receptors, leading to an increase in intracellular calcium levels and subsequent muscle contraction .
Comparación Con Compuestos Similares
Similar Compounds
Neurokinin A: The natural ligand for NK2R.
[Sar9,Met(O2)11]Substance P: Another synthetic analogue with similar receptor affinity.
[Pro9,MeLeu10]Neurokinin B: A related compound with affinity for NK3R.
Uniqueness
[Lys5,MeLeu9,Nle10]Neurokinin A(4-10) is unique due to its high selectivity and potency for NK2R, making it a valuable tool for studying the specific roles of this receptor in various physiological processes .
Propiedades
Fórmula molecular |
C39H64N8O10 |
|---|---|
Peso molecular |
805.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]-methylamino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H64N8O10/c1-7-8-16-28(39(56)57)44-37(54)30(19-23(2)3)47(6)31(48)22-42-38(55)33(24(4)5)46-36(53)29(20-25-14-10-9-11-15-25)45-35(52)27(17-12-13-18-40)43-34(51)26(41)21-32(49)50/h9-11,14-15,23-24,26-30,33H,7-8,12-13,16-22,40-41H2,1-6H3,(H,42,55)(H,43,51)(H,44,54)(H,45,52)(H,46,53)(H,49,50)(H,56,57)/t26-,27-,28-,29-,30-,33-/m0/s1 |
Clave InChI |
PLJWDMCXCWRSKI-HLYNNXGTSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)N(C)C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)N |
SMILES canónico |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)N(C)C(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


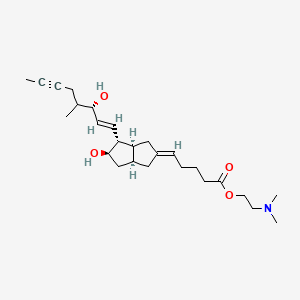
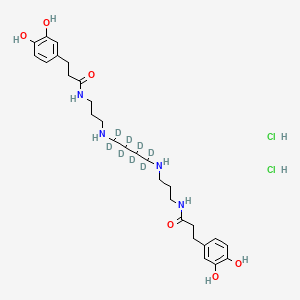
![1-[(2R,4S,5S)-5-azido-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399120.png)

